molecular formula C13H17NO2 B14817997 3-Cyclopropoxy-5-ethyl-N-methylbenzamide

3-Cyclopropoxy-5-ethyl-N-methylbenzamide

Cat. No.: B14817997
M. Wt: 219.28 g/mol
InChI Key: YLOCNJKICVXWDX-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-5-ethyl-N-methylbenzamide is a benzamide derivative characterized by a cyclopropoxy group at the 3-position, an ethyl substituent at the 5-position, and an N-methylamide functional group. Benzamides are widely studied for their roles as directing groups in transition metal-catalyzed C–H bond functionalization, a property shared with related compounds like N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide .

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

3-cyclopropyloxy-5-ethyl-N-methylbenzamide

InChI

InChI=1S/C13H17NO2/c1-3-9-6-10(13(15)14-2)8-12(7-9)16-11-4-5-11/h6-8,11H,3-5H2,1-2H3,(H,14,15)

InChI Key

YLOCNJKICVXWDX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)OC2CC2)C(=O)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-5-ethyl-N-methylbenzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of an appropriate benzoyl chloride with a primary amine under basic conditions.

    Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via a nucleophilic substitution reaction using a cyclopropyl halide and a suitable nucleophile.

    Ethylation and Methylation: The ethyl and methyl groups can be introduced through alkylation reactions using ethyl and methyl halides, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-5-ethyl-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropoxy group or the benzamide core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Cyclopropyl halides in the presence of a nucleophile.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or cyclopropyl derivatives.

Scientific Research Applications

3-Cyclopropoxy-5-ethyl-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-5-ethyl-N-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of 3-Cyclopropoxy-5-ethyl-N-methylbenzamide with N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide:

Compound Substituents Directing Group Potential Applications
This compound 3-Cyclopropoxy, 5-ethyl, N-methylamide N-methylamide + cyclopropoxy Catalysis, drug design
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methyl, N-(2-hydroxy-1,1-dimethylethyl) N,O-bidentate directing group Metal-catalyzed C–H bond functionalization

Key Observations :

  • The cyclopropoxy group in the target compound may introduce unique steric and electronic effects compared to the methyl group in the analog. Cyclopropane rings are known for angle strain, which can enhance reactivity in certain catalytic processes.

Reactivity and Catalytic Potential

The N,O-bidentate directing group in N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide enables efficient C–H activation in metal-catalyzed reactions . In contrast, the target compound’s N-methylamide and cyclopropoxy groups may alter substrate-metal coordination:

  • Electronic Effects : The electron-rich cyclopropoxy group could enhance electrophilic aromatic substitution but might sterically hinder metal access.
  • Steric Effects : The ethyl and cyclopropoxy substituents could limit reactivity at proximal C–H bonds compared to the less bulky methyl group in the analog.

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